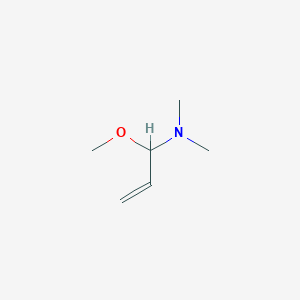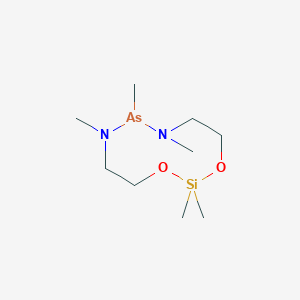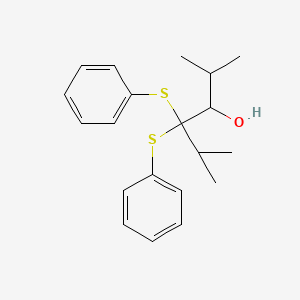
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is an organic compound with the molecular formula C20H26OS2. This compound is characterized by the presence of two phenylsulfanyl groups attached to a hexanol backbone. It is a relatively rare and unique chemical, often used in early discovery research due to its distinct structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylhexan-3-one with phenylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not widely reported, likely due to its specialized use in research. the synthesis on a larger scale would involve similar reaction conditions with optimization for yield and purity.
化学反応の分析
Types of Reactions
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
作用機序
The mechanism of action of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol involves its interaction with molecular targets through its hydroxyl and phenylsulfanyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-4-phenylhexan-3-ol: Lacks the bis(phenylsulfanyl) groups, making it less complex.
3,4-Dimethyl-4-phenylhexan-3-ol: Similar structure but different positioning of methyl groups.
2,5-Dimethyl-2-phenyl-4-hexen-1-ol: Contains a double bond, altering its reactivity.
Uniqueness
2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is unique due to the presence of two phenylsulfanyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized research applications.
特性
CAS番号 |
88065-28-5 |
|---|---|
分子式 |
C20H26OS2 |
分子量 |
346.6 g/mol |
IUPAC名 |
2,5-dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol |
InChI |
InChI=1S/C20H26OS2/c1-15(2)19(21)20(16(3)4,22-17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h5-16,19,21H,1-4H3 |
InChIキー |
CTKYUXTVVGCISY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



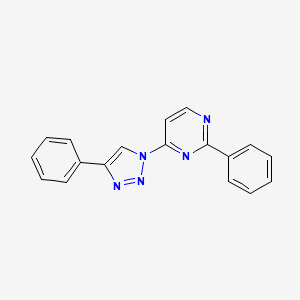

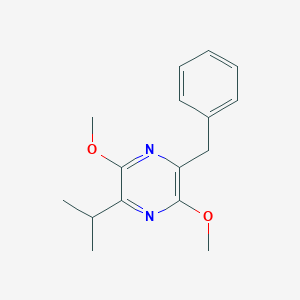
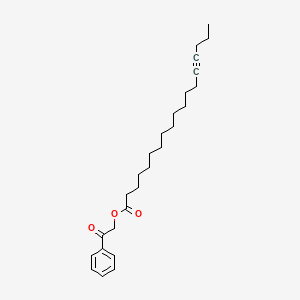
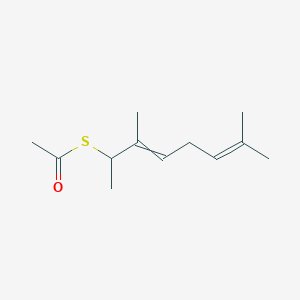

![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
